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This guide provides a detailed comparison of the novel anaplastic lymphoma kinase (ALK)

tyrosine kinase inhibitor (TKI) NVL-655 and the third-generation ALK TKI lorlatinib. The focus is

on their efficacy, particularly in the context of resistance mutations, brain metastasis, and

selectivity. The information is compiled from preclinical and emerging clinical data to offer an

objective overview for the scientific community.

Introduction
Anaplastic lymphoma kinase (ALK) rearrangements are key oncogenic drivers in a subset of

non-small cell lung cancer (NSCLC) and other malignancies. While several generations of ALK

TKIs have been developed, the emergence of resistance mutations and the challenge of brain

metastases remain significant clinical hurdles. Lorlatinib, a third-generation ALK TKI, has

shown efficacy against a broad range of ALK mutations. However, resistance to lorlatinib, often

through compound mutations, inevitably develops. NVL-655 is a next-generation, brain-

penetrant ALK-selective TKI designed to overcome the limitations of currently available ALK

inhibitors by targeting a wide spectrum of single and compound ALK resistance mutations while

avoiding off-target effects associated with TRK inhibition.[1][2]

Mechanism of Action and Selectivity
Both NVL-655 and lorlatinib are potent inhibitors of ALK and its oncogenic variants. However,

NVL-655 was specifically designed to be highly selective for ALK over the structurally related
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tropomyosin receptor kinase (TRK) family.[2] Inhibition of TRK by drugs like lorlatinib is

associated with neurological side effects.[3] Preclinical studies have demonstrated that NVL-

655 has a significantly better selectivity profile, potentially leading to a more favorable safety

profile with fewer TRK-related central nervous system (CNS) adverse events.[2][3] In

recombinant enzyme assays, NVL-655 inhibited only 5 other kinases by more than 50% within

a 10-fold IC50 range for ALK, highlighting its high selectivity.[4]
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Caption: ALK signaling pathway and points of inhibition by NVL-655 and lorlatinib.

Preclinical Efficacy
A substantial body of preclinical evidence highlights the superior potency of NVL-655 against a

wider range of ALK mutations compared to lorlatinib, particularly the G1202R solvent front

mutation and compound mutations that confer resistance to lorlatinib.

In Vitro Activity
In cellular viability assays, NVL-655 has demonstrated significantly greater potency than

lorlatinib against cell lines harboring various ALK mutations.
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Cell Line / Mutation NVL-655 IC50 (nM) Lorlatinib IC50 (nM)
Fold Improvement
(Lorlatinib/NVL-
655)

ALK Wild-Type

Karpas299 (NPM1-

ALK)
< 1.1 (average) - -

NCI-H3122 (EML4-

ALK v1)
< 1.1 (average) - -

Single Mutations

Ba/F3 EML4-ALK

G1202R
0.9 51 57

YU-1077 (EML4-ALK

v3 G1202R)
< 1 >10 >10

Compound Mutations

Ba/F3 EML4-ALK

G1202R/L1196M
< 10 - -

Ba/F3 EML4-ALK

G1202R/G1269A
< 10 - -

Data compiled from multiple preclinical studies.[4][5][6][7]

In Vivo Antitumor Activity
In murine xenograft models, NVL-655 has shown robust antitumor activity, inducing tumor

regression in models with wild-type ALK, single mutations, and compound mutations.
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Xenograft
Model

ALK Status
NVL-655
Treatment

Lorlatinib
Treatment

Outcome

Lu-01-0015

(PDX)
HIP1-ALK (WT) 1.5 mg/kg, BID 5 mg/kg, BID

Both induced

regression

NCI-H3122
EML4-ALK v1

(WT)
1.5 mg/kg, BID 5 mg/kg, BID

Both induced

regression

G1202R Model
G1202R single

mutation
- -

NVL-655 showed

superior activity

G1202R

Compound

Mutation Model

G1202R

compound

mutations

- -
NVL-655 showed

superior activity

YU-1077

(Intracranial)

EML4-ALK v3

G1202R
0.5 & 1.5 mg/kg -

Rapid tumor

regression

BID: twice daily. PDX: Patient-Derived Xenograft. Data from multiple preclinical studies.[1][5][6]

[7]

In a head-to-head comparison in a patient-derived model with an ALK G1202R mutation, NVL-

655 at ≤10 nM fully inhibited ALK signaling, whereas lorlatinib required ≥100 nM to achieve

similar inhibition.[7] Furthermore, NVL-655 demonstrated high intracranial activity in a mouse

model with brain tumors bearing the ALK G1202R mutation.[7]

Clinical Efficacy
Preliminary data from the Phase 1/2 ALKOVE-1 clinical trial (NCT05384626) of NVL-655 have

shown encouraging activity in heavily pretreated patients with advanced ALK-positive NSCLC,

many of whom had previously progressed on lorlatinib.
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Patient Population NVL-655 Dose
Overall Response Rate
(ORR)

All evaluable patients (n=103) All doses 38%

Patients at RP2D (n=39) Recommended Phase 2 Dose 38%

Patients with G1202R mutation

(n=32)
All doses 69%

Patients with G1202R mutation

at RP2D (n=14)
Recommended Phase 2 Dose 71%

Response-evaluable patients

(n=51, earlier data cutoff)
All dose levels 39% (all partial responses)

Patients treated at ≥50 mg

daily (n=41, earlier data cutoff)
≥50 mg daily 44%

Patients post-lorlatinib (n=29,

earlier data cutoff)
15-150 mg once daily 41%

Data from the ALKOVE-1 study as presented at ESMO Congress 2024 and earlier data

releases.[2][8][9]

Durable responses have been observed, including intracranial responses in patients who had

previously progressed on lorlatinib.[3][8] The median duration of response across all doses was

14.4 months, with 78% of responses lasting 6 months or longer.[8] For patients pretreated with

lorlatinib, the median duration of response was 9 months.[3] In May 2024, the FDA granted

Breakthrough Therapy Designation to NVL-655 for patients with locally advanced or metastatic

ALK-positive NSCLC who have previously received two or more ALK TKIs, based on these

preliminary findings.[8][9]

Experimental Protocols
Preclinical In Vitro Assays

Cell Viability Assays: Cancer cell lines harboring various ALK fusions and mutations were

treated with increasing concentrations of NVL-655 or lorlatinib for a specified period (e.g., 72
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hours). Cell viability was assessed using standard methods like CellTiter-Glo. IC50 values,

the concentration of the drug that inhibits cell growth by 50%, were then calculated.

Kinase Inhibition Assays: Recombinant ALK and other kinase enzymes were used to

determine the inhibitory activity of the compounds. The Kiapp (apparent inhibitor constant)

was measured in the presence of ATP to assess potency and selectivity.

Signaling Pathway Analysis (Western Blotting): Cells were treated with the inhibitors for a

short duration, followed by lysis and protein extraction. Western blotting was used to detect

the phosphorylation status of ALK and downstream signaling proteins such as ERK and S6

to confirm on-target pathway inhibition.

Preclinical In Vivo Studies
Subcutaneous Xenograft Models: Human cancer cell lines or patient-derived tumor

fragments were implanted subcutaneously into immunocompromised mice. Once tumors

reached a specified size, mice were randomized to receive vehicle control, NVL-655, or

lorlatinib orally. Tumor volumes were measured regularly to assess antitumor activity.

Intracranial Xenograft Models: To evaluate brain penetrance and efficacy against CNS

metastases, cancer cells were implanted directly into the brains of mice. Tumor growth was

monitored by magnetic resonance imaging (MRI), and survival was a key endpoint.

Clinical Trial (ALKOVE-1)
The ALKOVE-1 trial is a Phase 1/2, first-in-human study of NVL-655 in patients with advanced

ALK-positive NSCLC and other solid tumors.[10]

Phase 1 (Dose Escalation): The primary objectives were to evaluate the safety and

tolerability of NVL-655, determine the recommended Phase 2 dose (RP2D), and identify the

maximum tolerated dose (MTD).[9]

Phase 2 (Dose Expansion): Patients are enrolled in specific cohorts based on their prior

treatment history, including cohorts for patients who have received prior second-generation

ALK TKIs and those who have received lorlatinib.[10][11]

Efficacy Assessment: Tumor responses are evaluated according to RECIST 1.1 criteria.[9]
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Experimental Workflow for TKI Evaluation
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Caption: A generalized workflow for the evaluation of a novel TKI like NVL-655.

Conclusion
NVL-655 is a promising next-generation ALK TKI with a distinct preclinical profile compared to

lorlatinib. Its high potency against a broad range of ALK resistance mutations, including those

that confer resistance to lorlatinib, combined with its brain penetrance and selectivity over TRK
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kinases, addresses key unmet needs in the treatment of ALK-positive cancers.[1][6] Preliminary

clinical data from the ALKOVE-1 trial support these preclinical findings, demonstrating

encouraging and durable responses in a heavily pretreated patient population.[3][8] As further

clinical data emerge, the role of NVL-655 in the treatment landscape for ALK-positive

malignancies will become clearer, potentially offering a significant advancement for patients

who have exhausted other therapeutic options.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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